molecular formula C16H15N3O4S B6522030 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide CAS No. 932991-36-1

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide

Numéro de catalogue B6522030
Numéro CAS: 932991-36-1
Poids moléculaire: 345.4 g/mol
Clé InChI: NRYIZVMWODRPAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide, or MDA-7, is a synthetic compound that has been used in various scientific research applications. It has been studied for its potential to treat a variety of diseases, including cancer, Parkinson's disease, and Alzheimer's disease. MDA-7 has also been used in laboratory experiments to study its biochemical and physiological effects.

Applications De Recherche Scientifique

MDA-7 has been studied for its potential to treat a variety of diseases, including cancer, Parkinson's disease, and Alzheimer's disease. In cancer research, MDA-7 has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, prostate cancer, and breast cancer. In Parkinson's disease research, MDA-7 has been shown to reduce levels of alpha-synuclein, a protein associated with the disease. In Alzheimer's disease research, MDA-7 has been shown to reduce levels of amyloid-beta, a protein associated with the disease.

Mécanisme D'action

MDA-7 has been shown to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, MDA-7 can interfere with the expression of genes that are involved in the development of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.
Biochemical and Physiological Effects
MDA-7 has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, prostate cancer, and breast cancer. It has also been shown to reduce levels of alpha-synuclein and amyloid-beta, proteins associated with Parkinson's disease and Alzheimer's disease, respectively. In addition, MDA-7 has been shown to inhibit the enzyme HDAC, which is involved in the regulation of gene expression.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using MDA-7 in laboratory experiments is that it is a synthetic compound that can be easily synthesized. This makes it a convenient and cost-effective tool for scientific research. However, there are some limitations to using MDA-7 in laboratory experiments. For example, it is not a naturally occurring compound, so it may not be as effective as a naturally occurring compound in some applications. In addition, MDA-7 is an inhibitor of HDAC, so it may not be suitable for experiments that require HDAC activity.

Orientations Futures

There are a number of potential future directions for MDA-7 research. One potential direction is to explore the potential of MDA-7 to treat other diseases. For example, MDA-7 could be studied for its potential to treat other types of cancer, such as lung cancer and ovarian cancer. In addition, MDA-7 could be studied for its potential to treat other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to explore the potential of MDA-7 to be used in combination with other drugs or therapies. For example, MDA-7 could be studied for its potential to be used in combination with chemotherapy or immunotherapy. Finally, MDA-7 could be studied for its potential to be used as a biomarker for the diagnosis and prognosis of various diseases.

Méthodes De Synthèse

MDA-7 can be synthesized through a multi-step process. The first step involves the reaction of 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl-4-methoxyphenylacetamide with anhydrous sodium carbonate and acetic acid. This reaction produces MDA-7 and sodium acetate. The second step involves the reaction of MDA-7 with 1-chloro-4-methoxybenzene. This reaction produces 1-chloro-4-methoxybenzene and MDA-7-1-chloro-4-methoxybenzene. The final step involves the reaction of MDA-7-1-chloro-4-methoxybenzene with anhydrous sodium carbonate. This reaction produces 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide.

Propriétés

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-23-12-8-6-11(7-9-12)17-16(20)10-15-18-13-4-2-3-5-14(13)24(21,22)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYIZVMWODRPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.